molecular formula C20H26ClN3O3S B2479346 1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049436-46-5

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No. B2479346
M. Wt: 423.96
InChI Key: RGTQLLZQNQUDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

The synthesis of a compound refers to the methods used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It’s important to understand the reactivity of the compound, which can be influenced by factors such as its functional groups and stereochemistry.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can influence how the compound is stored and used.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Research on related compounds includes the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands. These studies highlight the compound's potential role in forming three-dimensional structures with specific binding modes, suggesting its utility in materials science and nanotechnology (R. Shankar et al., 2011).

Reaction Kinetics and Mechanisms

  • Studies on the kinetics of elimination reactions of methanesulfonic acid from similar substrates reveal insights into chemical reaction pathways, highlighting the compound's relevance in studying chemical reaction mechanisms and kinetics (D. Kumar & S. Balachandran, 2008).

Bioactivity and Drug Discovery

  • Research into bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the potential therapeutic applications of structurally similar compounds in antiviral drug development (D. Romero et al., 1994).

Synthetic Methodologies

  • The development of new synthetic methodologies for the production of α-styryl carbinol antifungal agents, involving the use of similar chemical structures, underscores the compound's importance in pharmaceutical synthesis and the development of antifungal therapies (A. PestiJaan et al., 1998).

Supramolecular Chemistry

  • Investigations into the formation of sulfomethylated macrocycles and chelates from similar structures illustrate the compound's utility in supramolecular chemistry and potential applications in creating novel chelating agents for medical and industrial purposes (J. van Westrenen & A. D. Sherry, 1992).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It’s important to know if the compound is toxic, flammable, or reactive, and what precautions should be taken when handling it.


Future Directions

Future directions could involve finding new uses for the compound, improving its synthesis, or studying its properties in more detail.


Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For detailed analysis, it’s best to consult a professional chemist or a reliable database.


properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-27-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-4-2-3-5-20(17)21/h2-9,22H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQLLZQNQUDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

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